DNA Binding Affinity: 5F-DMBA Exhibits 2.6- to 3.2-Fold Lower DNA Binding Than DMBA Despite Equivalent Metabolic Conversion
In cultured Syrian hamster embryo cells, DMBA binds to DNA at least 2.8–3.0 times more extensively than 5F-DMBA. In a parallel rat liver microsomal system, DMBA binds to DNA 2.6–3.2 times more effectively than 5F-DMBA, despite both compounds being converted to water-soluble metabolites at equal rates [1]. This demonstrates that fluorine at the 5-position specifically blocks the conversion of metabolic intermediates into DNA-reactive species.
| Evidence Dimension | Extent of covalent DNA binding (radiolabeled hydrocarbon) |
|---|---|
| Target Compound Data | DNA binding level baseline (assigned 1×) |
| Comparator Or Baseline | DMBA: 2.8–3.0× higher binding in cells; 2.6–3.2× higher binding in liver microsomes |
| Quantified Difference | 5F-DMBA binds 2.6- to 3.2-fold less than DMBA depending on system |
| Conditions | Syrian hamster embryo cell culture (5, 24, 48, 72 h exposure); rat liver microsomal preparations with [³H]-labeled substrates |
Why This Matters
This quantitative uncoupling of Phase I metabolism from DNA adduct formation makes 5F-DMBA an essential probe for dissecting the K-region-dependent bioactivation pathway of DMBA without confounding DNA damage endpoints.
- [1] Daniel FB, Cazer FD, D'Ambrosio SM, Hart RW, Kim WH, Witiak DT. Comparative metabolism and DNA binding of 7,12-dimethylbenz[a]anthracene and its weakly carcinogenic 5-fluoro analog. Cancer Lett. 1979 Apr;6(4-5):263-72. doi:10.1016/s0304-3835(79)80044-0. PMID: 108013. View Source
